molecular formula C13H18N2O4S B6632069 4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid

4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid

Cat. No. B6632069
M. Wt: 298.36 g/mol
InChI Key: RQMRZCRHMJHFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid, also known as MPB, is a synthetic compound used in scientific research. MPB is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling pathways. PKC has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. MPB has shown promise as a potential therapeutic agent for these conditions.

Mechanism of Action

4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid acts as a potent inhibitor of PKC, which plays a crucial role in cell signaling pathways. PKC is involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, 4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid disrupts these signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid has been shown to induce apoptosis, inhibit cell migration and invasion, and disrupt the formation of blood vessels that supply nutrients to tumors. In animal models of diabetes, 4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid has been shown to improve insulin sensitivity and glucose tolerance, as well as reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in cellular processes. 4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid is also relatively easy to synthesize and purify, making it readily available for use in research. However, 4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several potential future directions for research on 4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid. Another area of interest is the development of 4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid-based therapeutics for the treatment of cancer and diabetes. Additionally, further research is needed to fully understand the mechanisms of action of 4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid and its potential side effects in vivo.

Synthesis Methods

4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid is synthesized through a multistep process that involves the reaction of piperidine with p-toluenesulfonyl chloride, followed by the reaction of the resulting compound with 4-aminobenzoic acid. The final product is purified through a series of chromatographic techniques.

Scientific Research Applications

4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid has been extensively studied in vitro and in vivo for its potential therapeutic applications. In cancer research, 4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). 4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance in animal models.

properties

IUPAC Name

4-[methyl(piperidin-1-ylsulfonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-14(12-7-5-11(6-8-12)13(16)17)20(18,19)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMRZCRHMJHFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid

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